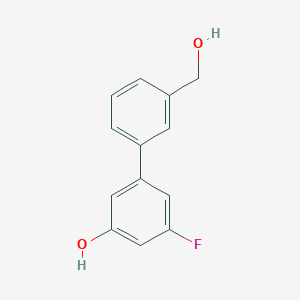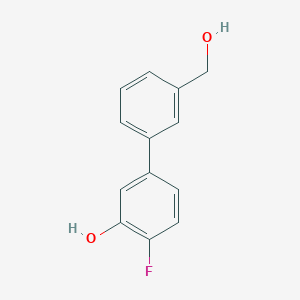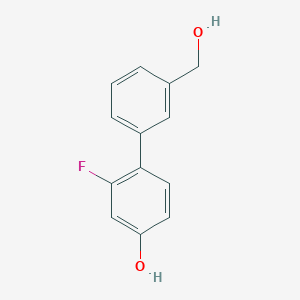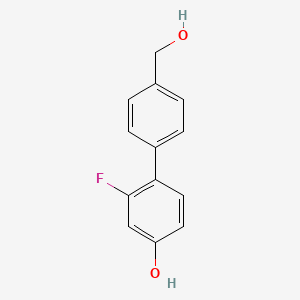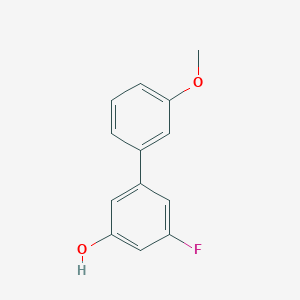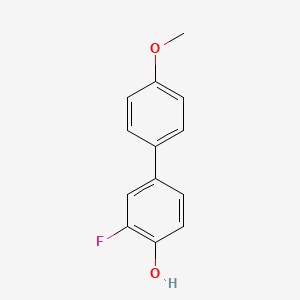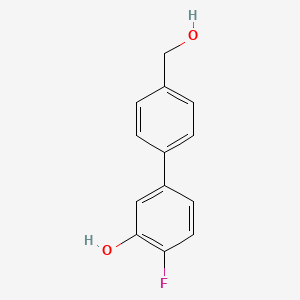
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, is a compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 160-162 °C. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis and reaction studies. This compound has been studied extensively in recent years and has been found to have many interesting biochemical and physiological effects.
Applications De Recherche Scientifique
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used in the study of enzyme reactions, as a substrate for enzymes, and as a reagent for the synthesis of other compounds. Additionally, it has been used in the study of DNA and RNA, as well as in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it is thought to act as an antioxidant, scavenging free radicals and preventing the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, has been found to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been found to have a wide range of anti-inflammatory and anti-bacterial effects. Additionally, it has been found to have anti-oxidant and anti-cancer properties. It has also been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, the compound is also relatively expensive and can be difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%. One potential application is in the development of new drugs and treatments for a variety of diseases. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, the compound could be used in the development of new analytical techniques, such as mass spectrometry.
Méthodes De Synthèse
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, can be synthesized using a variety of methods. One of the most common methods is the one-pot synthesis of the compound from the starting materials 4-hydroxymethylphenol and fluorobenzene. This method involves the reaction of the two starting materials in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at room temperature and the resulting product is a white crystalline solid.
Propriétés
IUPAC Name |
2-fluoro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITXAJDXFUNBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684146 |
Source


|
| Record name | 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-91-0 |
Source


|
| Record name | 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



